molecular formula C15H19NO2 B1309363 ethyl 5-tert-butyl-1H-indole-2-carboxylate CAS No. 194490-18-1

ethyl 5-tert-butyl-1H-indole-2-carboxylate

Cat. No. B1309363
M. Wt: 245.32 g/mol
InChI Key: ULMVLLISCAWCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-tert-butyl-1H-indole-2-carboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl indole derivatives, which are structurally related to the compound . These derivatives are important intermediates in pharmaceutical chemistry and are used in the synthesis of various biologically active compounds .

Synthesis Analysis

The synthesis of tert-butyl indole derivatives typically involves multi-step reactions starting from commercially available substrates. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% . Similarly, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was obtained from 5-bromoindole . These methods demonstrate the versatility and efficiency of synthetic approaches to tert-butyl indole derivatives.

Molecular Structure Analysis

The molecular structures of tert-butyl indole derivatives are confirmed using various spectroscopic methods such as NMR, MS, and FT-IR, as well as X-ray crystallography . For example, the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate was determined, showing a planar indole ring system and a specific dihedral angle between the indole ring and the tert-butyl bound carboxylate group . Density Functional Theory (DFT) is also employed to computationally optimize the structures and study their electronic properties .

Chemical Reactions Analysis

The tert-butyl indole derivatives participate in various chemical reactions, including substitution reactions, intramolecular lactonization, and Wittig cyclization . These reactions are crucial for the synthesis of complex molecules with potential pharmaceutical applications. The reactivity of these compounds is influenced by the substituents on the indole ring and the presence of functional groups that can undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives are characterized by their spectroscopic data and crystallographic analysis. The compounds exhibit specific melting points, solubility, and stability, which are important for their practical applications in synthesis . The molecular electrostatic potential and frontier molecular orbitals, studied by DFT, provide insights into the reactivity and interaction of these molecules with biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Deaza-Analogues of Bisindole Alkaloid Topsentin : This compound was synthesized in a study focusing on the preparation of ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These derivatives, including variants of ethyl 5-tert-butyl-1H-indole-2-carboxylate, were evaluated for anticancer properties against human tumor cell lines (Carbone et al., 2013).

  • Utility in Hemetsberger-Knittel Reaction : The compound was referenced in a study discussing the utility of tert-butyl azidoacetate on the Hemetsberger-Knittel reaction, highlighting its role in the synthesis of indole derivatives (Kondo et al., 1999).

  • Formation in Oxazinoindole Derivatives Synthesis : A study on the synthesis and reactivity of 1,4‐Oxazinoindole derivatives mentioned the formation of ethyl 5-tert-butyl-1H-indole-2-carboxylate as part of a reaction process (Mayer et al., 2002).

properties

IUPAC Name

ethyl 5-tert-butyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-5-18-14(17)13-9-10-8-11(15(2,3)4)6-7-12(10)16-13/h6-9,16H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMVLLISCAWCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225839
Record name Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-tert-butyl-1H-indole-2-carboxylate

CAS RN

194490-18-1
Record name Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194490-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-tert-butyl-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-tert-butyl-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-tert-butyl-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-tert-butyl-1H-indole-2-carboxylate
Reactant of Route 5
ethyl 5-tert-butyl-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 5-tert-butyl-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.